molecular formula C21H16F2O2 B1445766 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde CAS No. 1000370-25-1

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde

Cat. No.: B1445766
CAS No.: 1000370-25-1
M. Wt: 338.3 g/mol
InChI Key: LOHZLOVLGLWPHZ-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl bromide and 4-hydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-fluorobenzyl bromide is reacted with 4-hydroxybenzaldehyde in the presence of potassium carbonate to form the intermediate 4-(2-fluorobenzyloxy)benzaldehyde. This intermediate is then further reacted with another equivalent of 2-fluorobenzyl bromide under similar conditions to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzoic acid.

    Reduction: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl alcohol.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorobenzyloxy)phenylboronic acid
  • 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
  • 2,6-Difluoro-3-(2’-fluorobenzyloxy)phenylboronic acid

Uniqueness

3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is unique due to its dual fluorobenzyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2O2/c22-19-7-3-1-5-16(19)12-18-11-15(13-24)9-10-21(18)25-14-17-6-2-4-8-20(17)23/h1-11,13H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHZLOVLGLWPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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